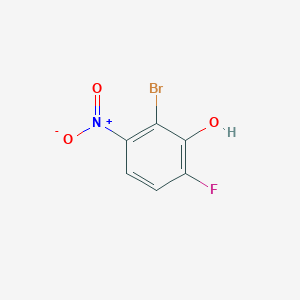

2-Bromo-6-fluoro-3-nitrophenol

Description

2-Bromo-6-fluoro-3-nitrophenol (hypothetical structure inferred from evidence) is a halogenated nitrophenol derivative featuring bromine, fluorine, and nitro substituents on a phenolic ring. These compounds are intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing groups, which enhance acidity and reactivity in substitution or coupling reactions .

Properties

IUPAC Name |

2-bromo-6-fluoro-3-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO3/c7-5-4(9(11)12)2-1-3(8)6(5)10/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQLPBYNRSVJHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Br)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nitration of 2-Bromo-6-fluorophenol

Nitration of pre-halogenated phenols is a common approach. In this method, 2-bromo-6-fluorophenol undergoes nitration using a sulfuric acid-nitric acid mixture. The bromine (ortho/para-directing) and fluorine (meta-directing) groups influence regioselectivity, favoring nitro-group incorporation at position 3 .

Procedure :

-

Step 1 : Dissolve 2-bromo-6-fluorophenol in chloroform.

-

Step 2 : Gradually add a 1:3–8 v/v sulfuric acid-nitric acid mixture at 20–25°C.

-

Step 3 : Heat to 40–80°C for 2–4 hours.

-

Step 4 : Quench with ice water, extract with dichloromethane, and purify via column chromatography .

Key Data :

This method benefits from readily available starting materials but requires precise temperature control to minimize byproducts like 2-bromo-4-fluoro-6-nitrophenol .

Bromination of 6-Fluoro-3-nitrophenol

Bromination of fluorinated nitrophenols offers an alternative route. The electron-withdrawing nitro group deactivates the ring, necessitating vigorous conditions.

Procedure :

-

Step 1 : Dissolve 6-fluoro-3-nitrophenol in acetic acid.

-

Step 2 : Add bromine (1.1 eq) dropwise at 0–5°C.

-

Step 3 : Stir for 12 hours, then precipitate the product using ice water .

Key Data :

While straightforward, this method struggles with over-bromination, requiring careful stoichiometric control .

Demethylation of 2-Bromo-3-nitro-6-fluoroanisole

Protecting the phenol as a methoxy group simplifies nitration and bromination steps.

Procedure :

-

Step 1 : Synthesize 2-bromo-6-fluoroanisole via Friedel-Crafts alkylation.

-

Step 2 : Nitrate at position 3 using fuming nitric acid at 0°C .

-

Step 3 : Demethylate with boron tribromide (BBr₃) in dichloromethane at −70°C .

Key Data :

| Parameter | Value |

|---|---|

| Overall Yield | 45–52% |

| Critical Step | Low-temperature demethylation |

| Purification Method | Recrystallization |

This route avoids competing directing effects but involves hazardous BBr₃ handling .

Diazotization-Hydrolysis-Bromination Sequence

Adapted from 2-bromo-4-fluoro-6-methylphenol synthesis , this method introduces fluorine early.

Procedure :

-

Step 1 : Diazotize 3-amino-6-fluorophenol using nitrosyl sulfuric acid.

-

Step 2 : Hydrolyze to 6-fluoro-3-nitrophenol.

Key Data :

Comparative Analysis of Methods

| Method | Yield | Scalability | Hazard Profile |

|---|---|---|---|

| Direct Nitration | 65–72% | High | Moderate (strong acids) |

| Bromination | 58–64% | Moderate | High (Br₂ gas) |

| Demethylation | 45–52% | Low | High (BBr₃) |

| Diazotization | 70–75% | High | Moderate |

Direct nitration and diazotization are preferred for industrial scalability, while demethylation suits small-scale lab synthesis .

Challenges and Optimization Opportunities

-

Regioselectivity : Competing directing effects (Br vs. F) complicate nitro-group placement. Microwave-assisted nitration may improve selectivity .

-

Purification : Steam distillation or recrystallization enhances purity but reduces yields .

-

Green Chemistry : Replacing Br₂ with KBr/H₂O₂ reduces toxicity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-nitrophenol undergoes various chemical reactions, including:

Electrophilic Substitution: The presence of electron-withdrawing groups (bromine, fluorine, and nitro) on the benzene ring makes it susceptible to electrophilic substitution reactions.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in the presence of appropriate reagents.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3, H2SO4) are commonly used.

Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst (Pd/C) or metal hydrides (NaBH4) are employed.

Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base (NaOH, KOH).

Major Products Formed

Electrophilic Substitution: Products include halogenated or nitrated derivatives of this compound.

Reduction: The major product is 2-Bromo-6-fluoro-3-aminophenol.

Nucleophilic Substitution: Products vary depending on the nucleophile used, such as 2-amino-6-fluoro-3-nitrophenol or 2-thio-6-fluoro-3-nitrophenol

Scientific Research Applications

Chemistry

In organic chemistry, 2-Bromo-6-fluoro-3-nitrophenol serves as a crucial building block for synthesizing more complex organic molecules. It is utilized as a reagent in various organic reactions due to its reactive functional groups.

Biology

The compound has garnered attention for its potential biological activities:

- Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties, inhibiting the growth of various bacterial strains. Its mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

- Antifungal Activity : this compound demonstrates broad-spectrum antifungal activity, showing effectiveness against common phytopathogens. Field trials have reported inhibition rates exceeding 70% against pathogens like Fusarium spp. and Botrytis cinerea.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through the generation of reactive oxygen species or modulation of cell signaling pathways.

Medicine

Ongoing research explores its potential as a pharmaceutical intermediate in developing new drugs. Its unique structural features enhance its reactivity, making it a candidate for drug design.

Industry

In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties allow for tailored applications in various chemical processes.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties against Escherichia coli and Staphylococcus aureus, where this compound exhibited minimum inhibitory concentrations comparable to established antibiotics.

- Fungicidal Activity : A field trial demonstrated that applying this compound significantly reduced fungal infections in crops, showcasing its potential as a fungicide in agricultural settings.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and fluorine atoms enhance the compound’s reactivity and influence its interaction with enzymes and receptors .

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| 4-Bromo-2-fluoro-6-nitrophenol | 320-76-3 | C₆H₃BrFNO₃ | 236.00 | Br (C4), F (C2), NO₂ (C6) | High acidity, Suzuki coupling applications |

| 2-Bromo-3-fluoro-6-nitrophenol | 103979-08-4 | C₆H₃BrFNO₃ | 236.00 | Br (C2), F (C3), NO₂ (C6) | Moderate solubility, steric hindrance |

| 2-Bromo-6-methoxy-3-nitrophenol | 77337-82-7 | C₇H₅BrNO₄ | 262.03 | Br (C2), OCH₃ (C6), NO₂ (C3) | Lower acidity, organic solubility |

| 2-Bromo-6-nitrophenol | 13073-25-1 | C₆H₄BrNO₃ | 218.01 | Br (C2), NO₂ (C6) | Dye intermediate, moderate acidity |

Key Research Findings

- Acidity Trends: Fluorine and nitro groups synergistically lower pKa values. For example, 4-bromo-2-fluoro-6-nitrophenol is more acidic (pKa ~3–4) than non-fluorinated analogs like 2-bromo-6-nitrophenol (pKa ~6–7) due to enhanced electron withdrawal .

- Reactivity : Bromine at the para position (C4) to nitro groups facilitates cross-coupling reactions, whereas ortho-bromo substituents (C2) may hinder reactivity due to steric effects .

- Applications: Fluorinated nitrophenols are prioritized in pharmaceutical synthesis for their metabolic stability, while methoxy variants serve in materials science for solubility tuning .

Biological Activity

2-Bromo-6-fluoro-3-nitrophenol (C6H3BrFNO3) is a halogenated phenolic compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and applications in various fields, including agriculture and medicine.

Synthesis

The synthesis of this compound typically involves the nitration of 2-bromo-6-fluorophenol. The process can be summarized as follows:

- Bromination : 2-Fluorophenol is brominated to produce 2-bromo-6-fluorophenol.

- Nitration : The brominated compound is then nitrated using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to yield this compound.

This method allows for high yields and purity, suitable for both laboratory and industrial applications .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibacterial agents. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antifungal Activity

The compound also demonstrates broad-spectrum antifungal activity. Studies have reported effective inhibition against common phytopathogens, suggesting its utility in agricultural applications as a fungicide. For instance, it has shown higher fungicidal activity compared to other similar compounds .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines, potentially through the generation of reactive oxygen species (ROS) or by modulating cell signaling pathways .

The biological activity of this compound can be attributed to its structural features:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.

- Halogen Substitution : The presence of bromine and fluorine enhances the compound's reactivity, influencing its interaction with enzymes and receptors.

These interactions may lead to modulation of enzyme activities or disruption of cellular processes .

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties against E. coli and S. aureus, this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as an alternative treatment option .

- Fungicidal Activity : A field trial demonstrated that application of this compound significantly reduced fungal infections in crops, with inhibition rates exceeding 70% against common pathogens like Fusarium spp. and Botrytis cinerea .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antimicrobial Activity | Antifungal Activity | Anticancer Potential |

|---|---|---|---|

| This compound | High | High | Moderate |

| 4-Bromo-2-fluoro-6-nitrophenol | Moderate | Low | Low |

| 2-Fluoro-4-nitrophenol | Low | Moderate | Low |

Q & A

Q. What are the key considerations for synthesizing 2-bromo-6-fluoro-3-nitrophenol with high regioselectivity?

- Methodological Answer : Regioselective nitration of bromo-fluorophenol derivatives requires precise control of reaction conditions. Use a mixed acid system (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize over-nitration. The electron-withdrawing effects of bromine and fluorine substituents direct nitration to the para position relative to existing substituents. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and confirm regiochemistry using H NMR (e.g., aromatic proton splitting patterns) .

- Data Contradiction Note : Conflicting reports on nitration efficiency may arise from varying steric effects in ortho-substituted derivatives. If unexpected byproducts form, use HPLC-MS to identify isomers and adjust stoichiometry or reaction time.

Q. How can the purity of this compound be validated after synthesis?

- Methodological Answer : Combine chromatographic and spectroscopic techniques:

- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (gradient elution) to quantify impurities (<1%).

- Melting Point Analysis : Compare observed melting points with literature values (if available) to detect solvates or polymorphs.

- Elemental Analysis : Confirm Br/F/N ratios via combustion analysis or X-ray fluorescence (XRF) .

Advanced Research Questions

Q. How do the electronic effects of bromine, fluorine, and nitro groups influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic substitution at the bromine site. Fluorine’s inductive effect further stabilizes intermediates. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor via F NMR to track fluorine’s role in transition-state stabilization .

- Data Contradiction Note : Discrepancies in coupling yields may arise from competing dehalogenation. If bromine loss occurs, switch to a milder base (K₂CO₃ instead of Cs₂CO₃) or lower reaction temperature.

Q. What crystallographic strategies are optimal for resolving the structure of this compound?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Structure Solution : Employ SHELXT (charge-flipping algorithm) for initial phase determination, followed by SHELXL for refinement. Assign anisotropic displacement parameters to Br, F, and O atoms .

- Validation : Check for residual electron density peaks near heavy atoms using ORTEP-3 to confirm absence of disorder .

Q. How can computational modeling predict the spectroscopic properties of this compound?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate:

- IR Spectra : Predict vibrational modes of nitro (1520–1350 cm⁻¹) and C-Br (650–500 cm⁻¹) groups.

- NMR Chemical Shifts : Use gauge-including atomic orbital (GIAO) methods to correlate C shifts with substituent effects. Compare with experimental data to validate electronic structure .

Analytical and Mechanistic Questions

Q. What are the challenges in analyzing degradation pathways of this compound under UV irradiation?

- Methodological Answer :

- LC-HRMS : Identify photodegradation products (e.g., debrominated or denitro derivatives) with a Q-TOF mass spectrometer in positive ion mode.

- Kinetic Studies : Use pseudo-first-order models to calculate rate constants for nitro group reduction or C-Br bond cleavage.

- Contradiction Resolution : If intermediates contradict predicted pathways, employ N-labeled analogs to trace nitro group fate .

Q. How does solvent polarity affect the tautomeric equilibrium of this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor absorption shifts (250–400 nm) in solvents of varying polarity (e.g., cyclohexane vs. DMSO).

- DFT Calculations : Compare solvation-free energies of keto-enol tautomers using polarizable continuum models (PCM). Correlate with experimental values to identify dominant tautomers .

Citing Software and Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.